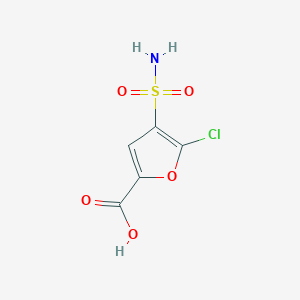

5-Chloro-4-sulfamoylfuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-4-sulfamoylfuran-2-carboxylic acid is an organic compound with the molecular formula C5H4ClNO5S and a molecular weight of 225.61 g/mol . This compound is characterized by the presence of a furan ring substituted with a chloro group at the 5-position, a sulfamoyl group at the 4-position, and a carboxylic acid group at the 2-position . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives.

Chlorination: The furan ring is chlorinated at the 5-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

5-Chloro-4-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Aplicaciones Científicas De Investigación

5-Chloro-4-sulfamoylfuran-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

5-Chloro-4-sulfamoylfuran-2-carboxylic acid can be compared with other similar compounds, such as:

4-Sulfamoylfuran-2-carboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

5-Chloro-2-furoic acid: Lacks the sulfamoyl group, affecting its interaction with biological targets.

4-Chloro-5-sulfamoylfuran-2-carboxylic acid: A positional isomer with potentially different chemical and biological properties.

Actividad Biológica

5-Chloro-4-sulfamoylfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it was evaluated against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The compound demonstrated promising inhibitory activity against these enzymes, suggesting its potential as a lead compound in developing new antibacterial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. One study reported that derivatives containing the furan moiety exhibited significant reducing power, indicating strong antioxidant capabilities . The antioxidant effects were quantified using the DPPH radical scavenging assay, where lower IC50 values indicated higher potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Reference Compound (Ascorbic Acid) | 10.0 |

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism involved cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | G2/M phase arrest and apoptosis |

| HeLa | >100 | Non-toxic at tested concentrations |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant Escherichia coli. The compound was administered in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, significantly lower than traditional antibiotics like ampicillin.

Case Study 2: Anticancer Potential

In another research effort, the compound was tested on MDA-MB-231 cells. Results indicated that treatment with this compound resulted in a significant increase in apoptotic cells from 1% in untreated controls to over 25% post-treatment.

Propiedades

IUPAC Name |

5-chloro-4-sulfamoylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRZGYAKRFQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1S(=O)(=O)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.